
N-Hydroxy-N-methyl-3-(naphthalen-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-N-methyl-3-(naphthalen-2-yl)prop-2-enamide is an organic compound that features a naphthalene ring attached to a prop-2-enamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-methyl-3-(naphthalen-2-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-2-carboxylic acid and N-methylhydroxylamine.
Formation of Intermediate: The carboxylic acid is first converted to an acid chloride using thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with N-methylhydroxylamine to form the desired N-hydroxy-N-methylamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-N-methyl-3-(naphthalen-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
N-Hydroxy-N-methyl-3-(naphthalen-2-yl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a neuroprotective agent and its ability to modulate inflammation.
Materials Science: The compound’s structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N-Hydroxy-N-methyl-3-(naphthalen-2-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. It can modulate signaling pathways related to inflammation and oxidative stress, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Hydroxy-N-methyl-3-(naphthalen-1-yl)prop-2-enamide
- N-Hydroxy-N-methyl-3-(phenyl)prop-2-enamide
- N-Hydroxy-N-methyl-3-(anthracen-2-yl)prop-2-enamide
Uniqueness
N-Hydroxy-N-methyl-3-(naphthalen-2-yl)prop-2-enamide is unique due to its specific naphthalene ring structure, which imparts distinct electronic and steric properties
Propriétés
Numéro CAS |
105847-10-7 |
|---|---|
Formule moléculaire |
C14H13NO2 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
N-hydroxy-N-methyl-3-naphthalen-2-ylprop-2-enamide |
InChI |
InChI=1S/C14H13NO2/c1-15(17)14(16)9-7-11-6-8-12-4-2-3-5-13(12)10-11/h2-10,17H,1H3 |
Clé InChI |
CORKVTFWNIPMDF-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)C=CC1=CC2=CC=CC=C2C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


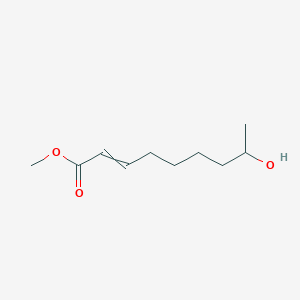
![3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid](/img/structure/B14322516.png)
![Naphtho[1,2-B]furan-2-carbaldehyde](/img/structure/B14322521.png)
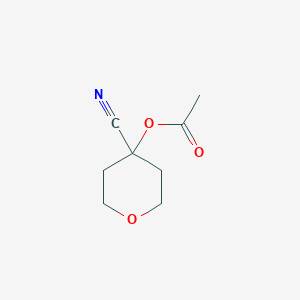
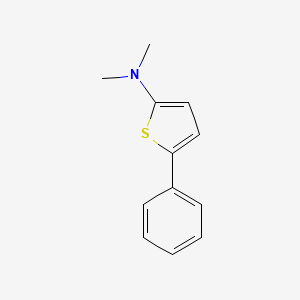

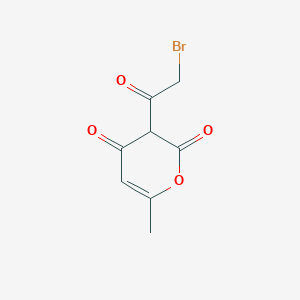
![2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B14322578.png)
![5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14322580.png)
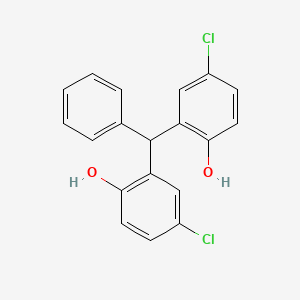
![7-[(2-Hydroxypropyl)(methyl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14322589.png)
![2-Ethylidene-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14322596.png)
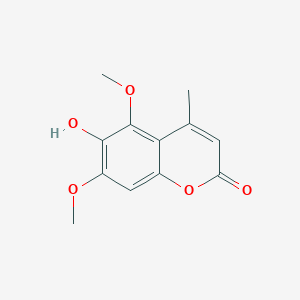
![Hydrazine, 1,2-bis[2,2,2-trichloro-1-(nitromethyl)ethyl]-](/img/structure/B14322613.png)
